tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines, and a pyrimidine moiety, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-10-6-8-16-13(18-10)11(2)19-12(20)7-9-17-14(21)22-15(3,4)5/h6,8,11H,7,9H2,1-5H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWUBYDUUMPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)NC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of 4-methylpyrimidine-2-amine. This can be achieved through the reaction of 4-methylpyrimidine with ammonia under high pressure and temperature.
Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide, such as 1-bromo-2-chloroethane, to introduce the ethylamino group.
Carbamate Formation: The resulting intermediate is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with 3-oxopropylamine under mild conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxopropyl moiety, potentially converting it to an alcohol.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamino group may yield N-oxides, while reduction of the carbonyl group could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine-containing molecules with biological targets. Its structure is similar to that of nucleotides, which are the building blocks of DNA and RNA, making it useful in studies of nucleic acid chemistry and biology.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize pyrimidine-containing molecules. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a pyrazole ring instead of a pyrimidine ring, offering different reactivity and biological activity.
tert-Butyl N-(4-formylbenzyl)carbamate:
Uniqueness
The uniqueness of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate lies in its combination of a pyrimidine ring and a carbamate group. This structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
